molecular formula C22H23N7O B2709967 6-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 338403-74-0

6-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2709967
CAS RN: 338403-74-0
M. Wt: 401.474
InChI Key: GKQMBUIJYXMUGX-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C22H23N7O and its molecular weight is 401.474. The purity is usually 95%.
BenchChem offers high-quality 6-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Human A3 Adenosine Receptor Antagonists

Research has highlighted derivatives of the triazolopyrimidine class, including modifications similar to the mentioned compound, as potent and selective antagonists of the human A3 adenosine receptor (AR). These derivatives have shown promise in neuroprotection, particularly in countering neurotoxicity induced by chemotherapy agents like oxaliplatin. The modification of the core structure with various lipophilic groups and acyl moieties has been crucial for enhancing receptor affinity and selectivity (Squarcialupi et al., 2013).

Antimicrobial and Antioxidant Activities

Triazolopyrimidine compounds have also been investigated for their antimicrobial and antioxidant properties. A study synthesized a series of triazolopyrimidines, assessing their efficacy against various microbial strains and their antioxidant capacity. These compounds, including structures akin to the specified chemical, were found to possess significant antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Gilava et al., 2020).

Analgesic and Anti-inflammatory Activities

Another research avenue explored the analgesic and anti-inflammatory potentials of new triazolopyrimidine derivatives. By synthesizing and testing a variety of compounds for these biological activities, certain derivatives were identified to exhibit promising efficacy. This suggests the potential application of triazolopyrimidine compounds in developing new treatments for pain and inflammation (Abu‐Hashem et al., 2011).

Antimalarial Agents

The triazolopyrimidine scaffold has been utilized in the design of inhibitors targeting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the parasite's life cycle. Computational docking studies and pharmacokinetic predictions on a series of triazolopyrimidine derivatives have shed light on their potential as novel antimalarial compounds. This research provides a foundation for further optimization of these compounds as effective antimalarial agents (Ibrahim et al., 2021).

Aurora-A Kinase Inhibitors

In cancer research, triazolopyrimidines have been synthesized and evaluated as inhibitors of Aurora-A kinase, an enzyme implicated in cancer cell proliferation and tumor growth. This line of investigation represents a promising approach to cancer therapy, with certain derivatives showing significant cytotoxic activity against cancer cell lines, indicating their potential as anticancer drugs (Shaaban et al., 2011).

properties

IUPAC Name

6-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O/c1-30-18-9-7-16(8-10-18)19-15-24-21-25-22(26-29(21)20(19)23)28-13-11-27(12-14-28)17-5-3-2-4-6-17/h2-10,15H,11-14,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQMBUIJYXMUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C(=NC(=N3)N4CCN(CC4)C5=CC=CC=C5)N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

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